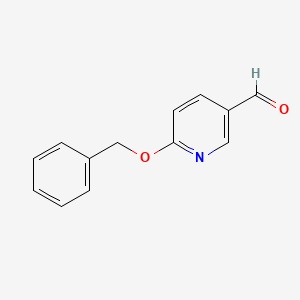
6-(Benzyloxy)nicotinaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of intermediates and the use of protective groups. For example, in the synthesis of a muscarinic antagonist, a tert-butyldimethylsilyloxymethyl group is used as a protective group for the hydroxymethyl moiety . Although the synthesis of 6-(Benzyloxy)nicotinaldehyde is not described, similar strategies could be employed, such as the use of halogenated benzene derivatives and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been confirmed by techniques such as X-ray crystallography . This analytical method could also be applied to determine the precise structure of this compound, ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The related compounds discussed in the papers undergo various chemical reactions, including cyclization under Mitsunobu conditions and acid activation in the acidic environment of the parietal cell . These reactions are crucial for the compounds to exhibit their biological activities, such as muscarinic antagonism or inhibition of gastric H+/K(+)-ATPase. This compound may also undergo similar reactions depending on its intended use and the presence of functional groups that can participate in such transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some expectations. For instance, the stability of the compounds at different pH levels is an important characteristic, as seen with the nicotinamide derivatives, which show improved stability over other H+/K(+)-ATPase inhibitors . The solubility, melting point, and reactivity of this compound would also be important to characterize, especially if the compound is to be used in pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Heterocyclic Compound Synthesis: Nicotinaldehyde serves as a precursor in the synthesis of heterocyclic compounds, demonstrating synthetic potentiality through reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives with evaluated antiviral activities (Attaby et al., 2007).
- Crystal Structure Analysis: The reaction of benzohydrazide and nicotinaldehyde was explored to prepare compounds for crystal structure analysis, emphasizing the significance of intermolecular hydrogen bonding in stabilizing crystal structures (Wen et al., 2009).
- Antitubercular Scaffold Development: Research into novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has shown promise in the development of anti-tubercular agents, highlighting the role of nicotinaldehyde derivatives in medicinal chemistry (Nimbalkar et al., 2018).
Materials Science and Coordination Chemistry
- Porous Frameworks Synthesis: Nicotinaldehyde derivatives have been utilized in the synthesis and stabilization of porous coordination frameworks, which are of interest for gas storage and separation applications (Wei et al., 2016).
- O-Benzylating Reagents: The development of O-benzylating reagents, such as TriBOT, derived from benzyl imidate structures, showcases the role of nicotinaldehyde derivatives in facilitating organic synthesis processes (Yamada et al., 2012).
Antimicrobial and Biological Activity
- Antimicrobial Compound Synthesis: Derivatives of nicotinaldehyde have been synthesized and evaluated for antimicrobial activities, contributing to the search for new antimicrobial agents (Patel & Shaikh, 2010).
Nonlinear Optical Materials
- Optical Material Design: The use of nicotinate and similar pyridine-based ligands in the synthesis of coordination networks has been explored for the rational design of nonlinear optical materials, highlighting the versatility of nicotinaldehyde derivatives in materials science (Evans & Lin, 2001).
Mécanisme D'action
Safety and Hazards
The safety data sheet for “6-(Benzyloxy)nicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate personal protective equipment, and any accidental release measures should avoid dust formation and inhalation of mist, gas, or vapors .
Propriétés
IUPAC Name |
6-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUOBUBJNAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610775 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635712-99-1 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
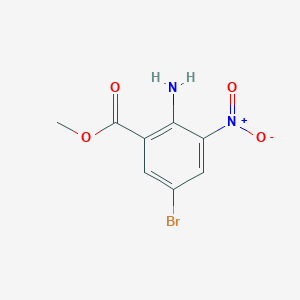

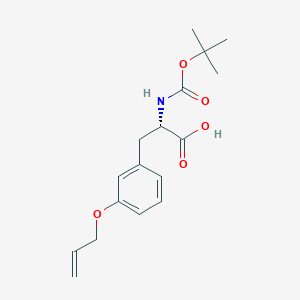
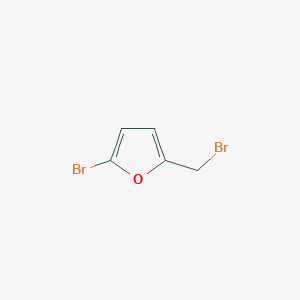
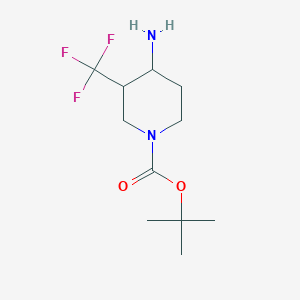

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
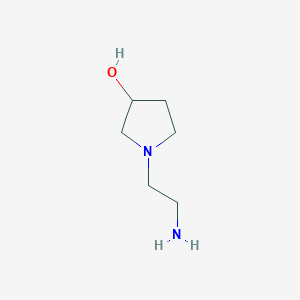
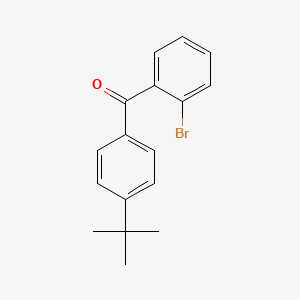

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)